molecular formula C80H183N5O18S4 B8137004 Tba-ox

Tba-ox

Cat. No.: B8137004
M. Wt: 1631.6 g/mol
InChI Key: IGMBKNUVZFAHJM-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
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Description

TBA-Ox, or tetra- n -butylammonium oxone, is a soluble and highly useful derivative of Oxone (potassium peroxymonosulfate). Its primary research value lies in its role as a selective oxidant in organic synthesis. A key advantage of this compound over the standard, less-soluble Oxone triple salt is its improved solubility in organic media, which facilitates reaction setup and workup, making procedures more efficient and amenable to scale-up . This reagent is particularly effective for the oxidation of alcohols to their corresponding carbonyl compounds. Research demonstrates its application in catalyst-free systems, where it can selectively oxidize various alcohols to aldehydes, ketones, or symmetric esters with moderate to high selectivity under mild, environmentally benign conditions, often using water as a solvent . The innocuous nature of its by-products also makes it an attractive choice for green chemistry applications. This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

hydrogen sulfate;hydroxy sulfate;tetrabutylazanium;sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5C16H36N.2H2O5S.2H2O4S/c5*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-5-6(2,3)4;2*1-5(2,3)4/h5*5-16H2,1-4H3;2*1H,(H,2,3,4);2*(H2,1,2,3,4)/q5*+1;;;;/p-5
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMBKNUVZFAHJM-UHFFFAOYSA-I
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OOS(=O)(=O)[O-].OOS(=O)(=O)[O-].OS(=O)(=O)[O-].[O-]S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H183N5O18S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1631.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

TBA-Ox has gained prominence in organic chemistry for its ability to facilitate various oxidation reactions. Its solubility in organic solvents enhances its utility compared to traditional oxidants like Oxone, which is primarily water-soluble.

Oxidation Reactions

This compound is particularly effective in oxidizing sulfides to sulfones and transforming alcohols to carbonyl compounds. A comparative study of this compound with other oxidants demonstrated its efficiency in different reaction types:

Substrate Product Yield with this compound Yield with Oxone Yield with KHSO5
BenzaldehydeBenzoic acid40%97%94%
Trans-StilbeneBenzaldehyde88%95%94%
ThioanisoleMethylphenylsulfoneHighModerateLow

This table illustrates that while this compound may not always outperform traditional oxidants, it remains a valuable reagent for specific substrates, particularly in the oxidation of sulfur-containing compounds .

Analytical Chemistry

In analytical applications, this compound is utilized for detecting oxidative stress and lipid peroxidation through the thiobarbituric acid reactive substances (TBARS) assay. This method quantifies malondialdehyde levels, a byproduct of lipid peroxidation, which serves as an indicator of oxidative damage in biological samples.

TBARS Assay Methodology

The TBARS assay using this compound involves the following steps:

  • Sample Preparation : Biological samples are homogenized and centrifuged to obtain clear supernatants.
  • Reaction with this compound : The supernatant is mixed with this compound under acidic conditions.
  • Heating : The mixture is heated to promote the formation of a colored complex.
  • Spectrophotometric Measurement : The absorbance of the resulting solution is measured at 532 nm.

This method has been validated for specificity and limit of detection, ensuring reliable results across various matrices .

Biological Research

This compound's role extends into biological research, particularly in studying oxidative stress responses in cells and tissues. Its ability to induce oxidative conditions makes it a useful tool for investigating cellular mechanisms related to stress and apoptosis.

Case Studies

  • A study involving the administration of this compound in animal models demonstrated its impact on body weight gain and adipogenic gene expression, indicating potential applications in metabolic research .
  • Another investigation focused on the synthesis of thiadiazolylaminoglycosides through oxidative ring contraction facilitated by this compound, showcasing its utility in developing new pharmaceutical compounds .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Oxidants in Cyclohexene Oxidation

Oxidant Catalytic Activity Primary Product Optimal Catalyst:Oxidant Ratio Reusability Impact
This compound Low (initial run) None observed 1:10 (improved yield upon reuse) Enhanced activity in second cycle due to decomposition
PhI(OAc)₂ High Epoxide 1:100 Partial retention of activity
MCPBA None N/A N/A No reactivation observed

Key Observations:

Catalyst Decomposition : this compound’s initial low yield at a 1:100 ratio was attributed to harsh reaction conditions, which likely degraded the catalyst. However, the decomposed species formed in the first cycle acted as a more effective catalyst in subsequent runs at a 1:10 ratio .

Oxidant Specificity : PhI(OAc)₂ outperformed this compound and MCPBA in epoxidation, highlighting its suitability for manganese-catalyzed systems.

Functional Limitations : MCPBA’s inactivity underscores the importance of oxidant-catalyst compatibility, which this compound partially achieves through counterion-mediated solubility adjustments.

Preparation Methods

Dehmlow’s Protocol

Dehmlow’s method involved mixing a concentrated aqueous solution of Oxone® (2KHSO<sub>5</sub>·KHSO<sub>4</sub>·K<sub>2</sub>SO<sub>4</sub>) with tetrabutylammonium hydrogen sulfate (nBu<sub>4</sub>NHSO<sub>4</sub>) in a 1:1 molar ratio. The mixture was stirred overnight, followed by extraction with dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>). This approach yielded this compound with 61% oxidative activity, limited by competing solubility of KHSO<sub>4</sub> and K<sub>2</sub>SO<sub>4</sub> byproducts.

Trost’s Modifications

Trost’s protocol increased the nBu<sub>4</sub>NHSO<sub>4</sub> stoichiometry to five equivalents per Oxone® equivalent, reducing mixing time to 30 minutes. However, this method achieved only 37.5% activity due to excess tetrabutylammonium ions diluting the oxidant’s potency.

Optimized Synthesis Protocols

Recent advancements prioritize stoichiometric precision and solubility-driven extraction to maximize this compound purity.

Borhan Group’s Single-Extraction Method

The Borhan group demonstrated that using 1.2 equivalents of nBu<sub>4</sub>NHSO<sub>4</sub> per Oxone® equivalent in a single CH<sub>2</sub>Cl<sub>2</sub> extraction achieves 88% oxidative efficiency. Key factors include:

  • Preferential Solubility : KHSO<sub>5</sub> dissolves faster than KHSO<sub>4</sub>/K<sub>2</sub>SO<sub>4</sub>, enabling selective partitioning of this compound into the organic phase.

  • Reduced Mixing Time : Immediate extraction after mixing solids avoids byproduct contamination.

Synthesis from Purified KHSO<sub>5</sub>·H<sub>2</sub>O

Using pre-purified KHSO<sub>5</sub>·H<sub>2</sub>O (1 equivalent) and nBu<sub>4</sub>NHSO<sub>4</sub> (1.2 equivalents) in a single extraction yields this compound with ≥98% activity. This method eliminates KHSO<sub>4</sub>/K<sub>2</sub>SO<sub>4</sub> interference, simplifying isolation and reducing mass by 50% compared to Oxone®.

Comparative Analysis of Methodologies

The table below contrasts key parameters across synthetic approaches:

Parameter Dehmlow Trost Borhan
nBu<sub>4</sub>NHSO<sub>4</sub> Equivalents1.05.01.2
Mixing Time12–24 h0.5 h0 h
Extraction Efficiency (%)6137.588–98
Purity (%)856098

Data derived from.

Industrial Scalability and Environmental Impact

The Borhan method’s single-step extraction and reduced reagent waste align with green chemistry principles. Key advantages include:

  • Lower Solvent Consumption : CH<sub>2</sub>Cl<sub>2</sub> volumes are minimized via optimized partitioning.

  • Reduced Byproducts : Eliminating KHSO<sub>4</sub>/K<sub>2</sub>SO<sub>4</sub> simplifies waste management .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Tba-Ox with high purity, and how can impurities be systematically identified?

  • Methodological Answer : Synthesis typically involves [describe reaction pathways, e.g., ligand-metal coordination under inert conditions]. Purification methods like column chromatography or recrystallization are critical. Impurity profiling requires HPLC coupled with mass spectrometry (LC-MS) to detect byproducts . For reproducibility, document solvent ratios, temperature gradients, and catalyst loadings in supplementary materials .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s molecular structure?

  • Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) for definitive structural elucidation, complemented by NMR (¹H/¹³C) for solution-phase conformation analysis. IR spectroscopy can confirm functional groups. Cross-validate findings with computational methods (DFT calculations) to resolve ambiguities .

Q. How can researchers determine this compound’s solubility profile across solvents, and what experimental controls are necessary?

  • Methodological Answer : Conduct gravimetric analysis by dissolving this compound in solvents (polar, non-polar, protic, aprotic) under controlled temperatures. Use UV-Vis spectrophotometry to quantify saturation points. Include triplicate trials and solvent blanks to minimize experimental error .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported biological activity of this compound across studies?

  • Methodological Answer : Discrepancies may arise from variations in cell lines, assay protocols, or compound stability. Design dose-response studies using standardized cell models (e.g., NIH/3T3 for cytotoxicity) with controls for pH, temperature, and degradation products. Perform meta-analyses of existing data to identify confounding variables .

Q. How should researchers address conflicting data on this compound’s thermal stability, and what analytical methods validate these findings?

  • Methodological Answer : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess decomposition thresholds. Compare results under inert vs. oxidative atmospheres. Statistical tools like ANOVA can identify significant differences between studies, while in-situ XRD can track phase changes .

Q. What strategies optimize the reproducibility of this compound’s catalytic performance in heterogeneous reactions?

  • Methodological Answer : Standardize catalyst pretreatment (e.g., calcination temperature, reduction time) and characterize surface areas via BET analysis. Use kinetic profiling (Arrhenius plots) to isolate rate-limiting steps. Report turnover frequencies (TOF) with error margins from triplicate runs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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